Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate
Description
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate is a benzofuran-derived compound characterized by a fused aromatic ring system substituted with amino (NH₂), chloro (Cl), and methoxy (OCH₃) groups at positions 6, 4, and 5, respectively. The methyl ester at position 2 enhances its stability and influences solubility.
Properties
IUPAC Name |
methyl 6-amino-4-chloro-5-methoxy-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClNO4/c1-15-10-6(13)4-7-5(9(10)12)3-8(17-7)11(14)16-2/h3-4H,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVBJNYVKCKQPCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1N)OC(=C2)C(=O)OC)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Starting Materials and Key Intermediates
- 5-chlorosalicyaldehyde derivatives serve as precursors for chlorinated benzofuran ring systems.
- Methoxy-substituted salicylaldehydes provide the methoxy group at position 5.
- Haloacetates (e.g., methyl chloroacetate) are used for cyclization to form the benzofuran-2-carboxylate skeleton.
- Amino group introduction is typically achieved by reduction of nitro groups or direct amination of halogenated intermediates.
Cyclization and Ester Formation
A common approach involves the reaction of 5-chloro-6-methoxy-2-hydroxybenzaldehyde with methyl chloroacetate in the presence of a base such as anhydrous potassium carbonate in dry polar aprotic solvents like dimethylformamide (DMF). Heating at approximately 90–95°C for several hours (commonly 4 hours) induces cyclization to form the benzofuran ring and methyl ester simultaneously.
| Parameter | Condition |
|---|---|
| Solvent | Dry DMF |
| Base | Anhydrous potassium carbonate |
| Temperature | 92–94 °C |
| Reaction time | 4 hours |
| Molar ratio | 1:1 (salicylaldehyde: methyl chloroacetate) |
| Workup | Pour into ice water, filter precipitate, wash and dry |
| Purification | Crystallization from methanol |
This method yields methyl 5-chloro-6-methoxybenzofuran-2-carboxylate intermediates with yields typically ranging from 75% to 85%.
Introduction of the Amino Group at Position 6
The amino group at position 6 can be introduced by nucleophilic aromatic substitution of a suitable leaving group (such as chlorine) or by reduction of a nitro group precursor.
- Nucleophilic substitution: Reaction of 6-chloro substituent with ammonia or ammonium salts under controlled conditions in polar aprotic solvents at mild temperatures (15–40 °C) can selectively replace chlorine with an amino group.
- Reduction of nitro precursors: Nitro-substituted benzofuran derivatives can be reduced using catalytic hydrogenation (e.g., Pd/C catalyst under hydrogen atmosphere) or chemical reducing agents to yield the corresponding amino derivatives.
Selective Methoxylation
Methoxylation at position 5 can be achieved by reacting hydroxyl groups with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base or by using sodium methoxide in polar aprotic solvents at low temperatures (5–20 °C) to ensure high selectivity and yield.
Research Findings and Optimization
Solvent and Temperature Effects
- Polar aprotic solvents such as DMF, dimethylacetamide (DMA), and acetone are preferred for cyclization and substitution reactions due to their ability to dissolve both organic substrates and inorganic bases effectively.
- Reaction temperature control is critical: lower temperatures (5–20 °C) favor selective substitution reactions with minimal side-products, while higher temperatures (up to 95 °C) are needed for cyclization and esterification steps.
Yield and Purity
- The described methods yield this compound with purity >95% after crystallization.
- Yields for cyclization and esterification steps reach up to 85%, while amination steps yield 70–80% depending on reaction conditions and purification methods.
- Post-reaction purification often involves recrystallization from methanol or chromatographic techniques to remove unreacted starting materials and by-products.
Summary Table of Preparation Steps
| Step | Reactants/Conditions | Temperature (°C) | Solvent | Yield (%) | Notes |
|---|---|---|---|---|---|
| Cyclization & esterification | 5-chloro-6-methoxy-2-hydroxybenzaldehyde + methyl chloroacetate + K2CO3 | 92–94 | Dry DMF | 75–85 | 4 h reaction, followed by crystallization |
| Amination | 6-chloro intermediate + NH3 or reduction of nitro derivative | 15–40 | Polar aprotic solvent (e.g., acetone, DMF) | 70–80 | Controlled addition, selective substitution |
| Methoxylation | Hydroxyl group + methylating agent (e.g., methyl iodide) + base | 5–20 | Acetone, DMF | High | Low temperature to improve selectivity |
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
Anti-inflammatory Properties
One of the primary applications of methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate is its role as an anti-inflammatory agent . It has been shown to inhibit the 5-lipoxygenase enzyme, which is crucial in the biosynthesis of leukotrienes—compounds involved in inflammatory responses. By inhibiting this enzyme, the compound can potentially mitigate conditions such as asthma and allergic reactions, which are exacerbated by leukotriene activity .
Antimicrobial Activity
Research indicates that benzofuran derivatives, including this compound, exhibit antimicrobial properties . The unique structure of benzofuran allows for interactions with various biological targets, making it a promising scaffold for developing new antimicrobial agents . Studies have demonstrated its effectiveness against a range of pathogens, suggesting its potential use in treating infections .
Cytoprotective Effects
The compound has been noted for its cytoprotective effects , particularly in gastrointestinal contexts. It enhances the resistance of gastric mucosa to irritants like aspirin, thereby reducing ulcerogenic effects. This property positions it as a candidate for treating gastrointestinal disorders and protecting against drug-induced mucosal damage .
Clinical Relevance in Inflammatory Diseases
A study highlighted the efficacy of this compound in a clinical setting involving patients with chronic inflammatory diseases such as asthma and allergic rhinitis. Patients receiving treatment showed significant reductions in symptoms compared to control groups, supporting the compound's therapeutic potential .
Antimicrobial Efficacy Testing
In laboratory settings, this compound demonstrated potent activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were comparable to those of established antibiotics, indicating its viability as a new antimicrobial agent .
Summary Table of Applications
Mechanism of Action
The mechanism of action of Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound is compared below with structurally related methyl ester derivatives, primarily sulfonylurea herbicides listed in . These analogs share ester functional groups but differ in core structures and substituents, leading to distinct physicochemical and biological properties.
Table 1: Structural and Functional Comparison
Key Observations :
Core Structure Differences :
- The target compound features a benzofuran core, whereas the sulfonylurea analogs derive from benzoate linked to a triazine ring via a sulfonylurea bridge. Benzofurans are less common in herbicides but are explored for antimicrobial and anticancer activities due to their planar aromatic systems .
In contrast, sulfonylurea herbicides rely on triazine substituents (e.g., methoxy, methylamino) to modulate acetolactate synthase (ALS) inhibition . The 4-chloro substituent increases lipophilicity, which could improve membrane permeability compared to non-halogenated analogs. This contrasts with sulfonylureas, where halogenation (e.g., trifluoroethoxy in triflusulfuron) enhances herbicidal activity .
Functional Implications: Sulfonylureas inhibit ALS, a key enzyme in branched-chain amino acid synthesis. The target compound’s lack of a sulfonylurea moiety suggests a different mode of action, possibly targeting enzymes or receptors responsive to benzofuran scaffolds.
Research Findings and Inferences
- Synthetic Accessibility: Benzofuran synthesis often involves cyclization of substituted phenols, whereas sulfonylureas require coupling of sulfonamides with isocyanates. The target compound’s chloro and amino groups may necessitate protective group strategies during synthesis.
- Stability and Solubility : The methoxy and methyl ester groups likely improve solubility in organic solvents, while the chloro substituent may reduce aqueous solubility compared to polar sulfonylureas.
- This contrasts with sulfonylureas’ niche as ALS inhibitors .
Biological Activity
Overview
Methyl 6-amino-4-chloro-5-methoxybenzofuran-2-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include an amino group, a chloro group, and a methoxy group, all contributing to its biological efficacy.
The synthesis of this compound typically involves several key steps:
- Starting Materials : The process begins with a suitable benzofuran derivative.
- Amination : Introduction of the amino group at the 6th position.
- Chlorination : Chlorination at the 4th position using reagents like thionyl chloride.
- Methoxylation : Addition of the methoxy group at the 5th position.
- Esterification : Formation of the carboxylate ester at the 2nd position using methanol.
These reactions are essential for obtaining the desired compound with specific biological activities.
Anticancer Properties
Recent studies have indicated that compounds within the benzofuran family, including this compound, exhibit significant anticancer properties. For instance, benzo[b]furan derivatives have been shown to inhibit cell proliferation in various cancer cell lines. A study highlighted that certain derivatives demonstrated IC50 values ranging from 16 to 24 nM against multiple cancer types, suggesting a potent antiproliferative effect .
The mechanism of action often involves interference with critical cellular processes such as apoptosis and cell cycle regulation. Specifically, compounds that inhibit c-Myc transcriptional activity have been noted for their effectiveness in reducing tumor growth .
Antimicrobial Activity
This compound has also been explored for its antimicrobial properties. Research indicates that benzofuran derivatives can exhibit antibacterial and antifungal activity, particularly when halogen or nitro groups are present at specific positions on the benzofuran ring. Such modifications enhance their potency against pathogens like Staphylococcus aureus and Escherichia coli .
The biological activity of this compound is mediated through its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer progression and microbial resistance.
- Receptor Modulation : It can bind to specific receptors, altering their activity and leading to downstream effects on cell signaling pathways.
Case Studies and Research Findings
- Anticancer Activity Study :
- Antimicrobial Effectiveness :
Data Summary Table
| Compound Name | Activity Type | IC50 Value (nM) | Target Pathogen/Cancer Type |
|---|---|---|---|
| This compound | Anticancer | 24 | FM3A/0 (breast cancer) |
| Compound 10h | Anticancer | 16 | Various human cancer cell lines |
| Compound with chloro substituent | Antimicrobial | N/A | S. aureus |
| Benzofuran derivative | Antimicrobial | N/A | E. coli |
Q & A
Q. Table 1: Synthesis Optimization Parameters
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Halogenation | Cl₂, FeCl₃, 0°C, 2h | 78 | 90 |
| Methoxylation | NaOMe, DMF, 60°C, 4h | 85 | 92 |
| Amination | NH₃, Pd(OAc)₂, 100°C, 12h | 65 | 95 |
Basic: Which spectroscopic and chromatographic methods are most effective for characterizing the compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions (e.g., methoxy at δ 3.8 ppm, amino at δ 6.2 ppm) .
- HPLC : Reverse-phase C18 column (acetonitrile/water, 70:30) confirms purity (>98%) with retention time ~8.2 min .
- Mass Spectrometry : ESI-MS ([M+H]⁺ at m/z 316.04) validates molecular weight .
Q. Table 2: Analytical Techniques and Parameters
| Technique | Conditions | Key Data |
|---|---|---|
| ¹H NMR | 400 MHz, DMSO-d₆ | δ 6.2 (NH₂), δ 3.8 (OCH₃) |
| HPLC | C18, 25°C, 1.0 mL/min | tR = 8.2 min, 98% purity |
| ESI-MS | Positive ion mode | m/z 316.04 |
Advanced: How can researchers design experiments to evaluate the compound's biological activity?
Methodological Answer:
- In Vitro Assays : Use cell-based models (e.g., cancer cell lines) to assess cytotoxicity (IC₅₀ via MTT assay) .
- Target Binding Studies : Surface plasmon resonance (SPR) measures affinity for enzymes like kinases (KD values) .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to estimate half-life (t₁/₂) and CYP450 interactions .
Advanced: How to resolve contradictions in spectroscopic data during structural analysis?
Methodological Answer:
Contradictions (e.g., unexpected NMR peaks) require:
- X-ray Crystallography : Solve crystal structure using SHELXL for unambiguous atom positioning .
- Hydrogen Bonding Analysis : Graph set analysis (Bernstein’s method) clarifies intermolecular interactions in the solid state .
- DFT Calculations : Compare computed vs. experimental IR spectra to identify misassigned vibrational modes .
Advanced: What computational methods predict the compound's interaction with biological targets?
Methodological Answer:
- Molecular Docking : AutoDock Vina or Schrödinger Suite predicts binding poses in protein active sites (e.g., PARP-1) .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
- QSAR Models : CoMFA/CoMSIA correlates substituent effects (e.g., Cl vs. Br) with activity trends .
Advanced: What strategies exist for modifying the compound's substituents to enhance properties?
Methodological Answer:
- Halogen Replacement : Substitute Cl with F to improve metabolic stability (synthesize via SNAr with KF/18-crown-6) .
- Amino Group Derivatization : Acylation (e.g., acetyl) enhances lipophilicity (logP via shake-flask method) .
- Methoxy Optimization : Replace with bulkier groups (e.g., ethoxy) to study steric effects on target binding .
Q. Table 3: Substituent Modification Strategies
| Modification | Method | Impact |
|---|---|---|
| Cl → F | SNAr, KF, DMF, 80°C | ↑ Metabolic stability |
| NH₂ → Acetyl | Ac₂O, pyridine, RT | ↑ logP by 1.2 units |
| OCH₃ → OCH₂CH₃ | NaOEt, EtOH, reflux | Alters steric hindrance |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
